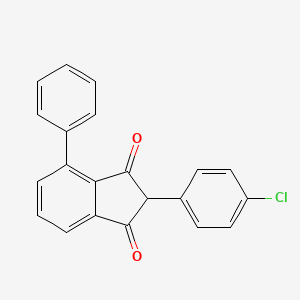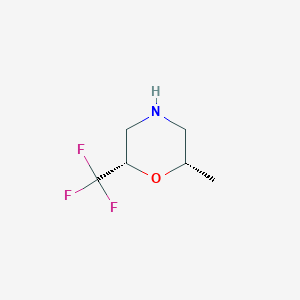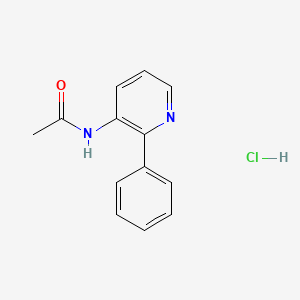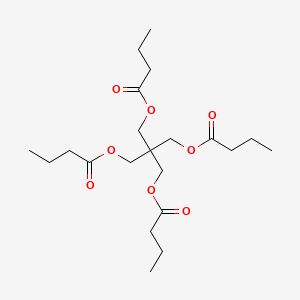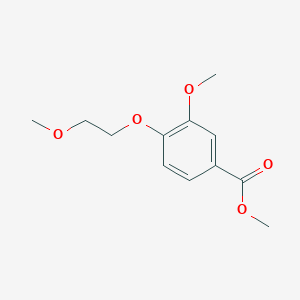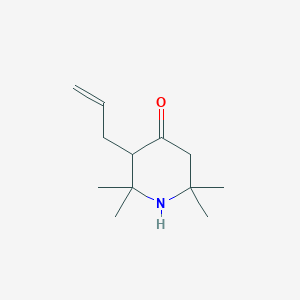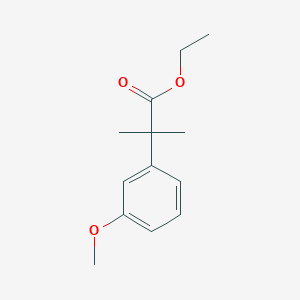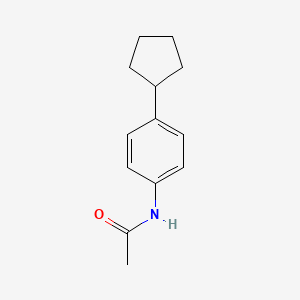![molecular formula C11H20N4O2 B8616273 tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate is a compound of interest in organic chemistry due to its unique structure and potential applications
Métodos De Preparación
The synthesis of tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate involves several steps, starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes nitrosation, reduction, esterification, amino group protection, and condensation steps. The overall yield of this synthesis is approximately 59.5% . Industrial production methods may involve similar steps but are optimized for higher yields and scalability.
Análisis De Reacciones Químicas
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and diphenylphosphoryl azide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes and interactions.
Industry: The compound’s unique structure and reactivity make it valuable in industrial applications, including the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with various enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
- tert-Butyl N-(2-{[({1-Methyl-5-[(triphenylmethyl)amino]-1H-pyrazol-4-yl}amino)carbonyl]amino}ethyl)carbamate
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine These compounds share similar structural motifs but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C11H20N4O2 |
|---|---|
Peso molecular |
240.30 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14(4)7-8-15-6-5-9(12)13-15/h5-6H,7-8H2,1-4H3,(H2,12,13) |
Clave InChI |
USZDXRDBAVEALA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCN1C=CC(=N1)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details


Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepin-1-yl)ethan-1-one](/img/structure/B8616190.png)
![2-[Hydroxy(4-methoxyphenyl)methylidene]-5-(propan-2-yl)thiophen-3(2H)-one](/img/structure/B8616202.png)
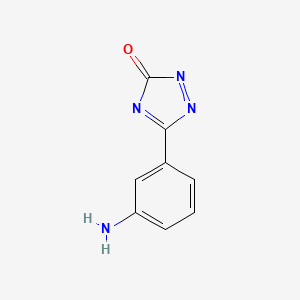
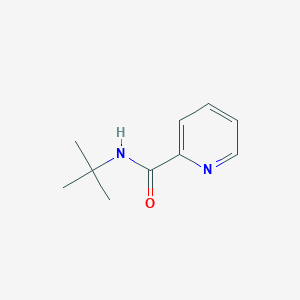

![3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B8616223.png)
